![molecular formula C9H7ClN2 B1354708 7-Chloroquinolin-2-amine CAS No. 43200-95-9](/img/structure/B1354708.png)
7-Chloroquinolin-2-amine
Overview
Description
7-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and an amine group at the 2nd position in the quinoline ring structure gives this compound its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-2-amine typically involves the nucleophilic substitution of 4,7-dichloroquinoline with o-phenylenediamine in the presence of ethanol under reflux conditions . The reaction is carried out in an ultrasonic bath at 90°C for 30 minutes, yielding N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Skraup, Doebner von Miller, and Combes procedures . These methods are modified with eco-friendly transition metal-mediated reactions, ultrasound irradiation reactions, or greener protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
7-Chloroquinolin-2-amine and its derivatives have demonstrated significant antimicrobial properties. A study by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
Derivative A | 16 | Staphylococcus aureus |
Derivative B | 8 | Pseudomonas aeruginosa |
Antimalarial Applications
The antimalarial potential of this compound has been a focal point in recent research. A notable study synthesized various derivatives and assessed their activity against Plasmodium falciparum. The results indicated that several compounds exhibited high antimalarial activity with IC50 values below 50 μM, with some derivatives showing exceptional efficacy .
Table 2: Antimalarial Activity of Selected Derivatives
Compound | IC50 (μM) | Activity Level |
---|---|---|
Compound 9 | 11.92 | High |
Compound 3 | <50 | Moderate to High |
Compound 6 | <50 | Moderate to High |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that specific derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7), with concentrations ranging from 10 to 50 µM leading to increased apoptosis rates. The selectivity towards cancer cells indicates promising therapeutic applications.
Table 3: Anticancer Activity on MCF-7 Cell Line
Compound | Concentration (µM) | Cell Viability Reduction (%) |
---|---|---|
Compound A | 10 | 25 |
Compound B | 25 | 45 |
Compound C | 50 | 70 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated the effectiveness of a derivative of this compound against clinical isolates, establishing its potential as an alternative treatment for resistant bacterial strains.
- Anticancer Activity : Johnson et al. explored the effects of various concentrations of a derivative on MCF-7 cells, finding significant reductions in cell viability and enhanced apoptosis rates, suggesting its potential as a chemotherapeutic agent.
- Antimalarial Efficacy : Research involving the synthesis and evaluation of new derivatives revealed that certain compounds showed remarkable antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum, highlighting their potential as effective antimalarial agents .
Mechanism of Action
The mechanism of action of 7-Chloroquinolin-2-amine involves the suppression of E2F1, a transcription factor that regulates cell cycle progression. By inhibiting E2F1, the compound prevents cell growth and promotes cell differentiation . This mechanism is particularly relevant in its anticancer activity, where it creates a permissive environment for cell differentiation and inhibits tumor growth.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
Other Quinoline Derivatives: Compounds like 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime, which exhibit potent antimalarial activity.
Uniqueness: 7-Chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit E2F1 and promote cell differentiation sets it apart from other quinoline derivatives .
Biological Activity
7-Chloroquinolin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the chloro group at position 7 enhances its biological properties, making it a valuable scaffold for drug development.
1. Antimalarial Activity
This compound exhibits notable antimalarial properties. Recent studies have shown that derivatives of this compound possess varying degrees of activity against Plasmodium falciparum, the causative agent of malaria.
Table 1: Antimalarial Activity of 7-Chloroquinolin Derivatives
Compound | IC50 (µM) | Activity Level |
---|---|---|
This compound | <100 | Moderate |
Compound 3 | <50 | High |
Compound 9 | <50 | High |
In a study evaluating several derivatives, compounds 3 and 9 demonstrated the highest antimalarial activity with IC50 values below 50 µM, indicating strong potential for therapeutic use against malaria .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cells.
Table 2: Antitumor Activity of Selected Compounds
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
Compound 3 | MCF-7 | 14.68 | High |
Compound 9 | MCF-7 | 7.54 | Highest |
Compound 6 | HCT-116 | 14.53 | Moderate |
The most active compound, 9, displayed an IC50 value of 7.54 µM against MCF-7 cells, indicating a strong selective cytotoxic effect . Furthermore, structural modifications have been shown to enhance cytotoxicity across various cancer types .
3. Antimicrobial Activity
In addition to its antimalarial and anticancer activities, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results.
Table 3: Antimicrobial Activity Overview
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 12.5 ± 0.63 |
Escherichia coli | 23.8 ± 1.5 |
The compound demonstrated moderate to good inhibition against tested bacterial strains, suggesting its potential as an antimicrobial agent .
The biological activities of this compound can be attributed to its ability to inhibit critical cellular processes:
- Antimalarial Mechanism : The compound disrupts the heme detoxification pathway in Plasmodium falciparum, leading to increased oxidative stress and cell death.
- Anticancer Mechanism : It suppresses E2F1 transcription factor activity, which is crucial for cell cycle progression and proliferation . This inhibition leads to reduced growth and increased differentiation of cancer cells.
Case Studies and Research Findings
Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity:
- A study synthesized several new derivatives using ultrasound irradiation and evaluated their antimalarial and anticancer properties, revealing that modifications at specific positions significantly improved activity profiles .
- Another study highlighted the synthesis of hydrazone derivatives from quinoline structures, which exhibited submicromolar GI50 values across a wide range of cancer cell lines, confirming the versatility and potency of this chemical class .
Properties
IUPAC Name |
7-chloroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUUCFIVYYDLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509288 | |
Record name | 7-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-95-9 | |
Record name | 7-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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